

Benzyl N6-(t-Boc)-L-lysinate molecular weight

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Compound of Interest

Compound Name: *Benzyl N6-(t-Boc)-L-lysinate*

Cat. No.: *B567332*

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An In-Depth Technical Guide to **Benzyl N6-(t-Boc)-L-lysinate**

This technical guide provides a comprehensive overview of **Benzyl N6-(t-Boc)-L-lysinate**, a critical biochemical reagent used in life sciences research, particularly in peptide synthesis and drug development.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's properties, relevant experimental protocols, and its role in scientific applications.

Core Compound Properties

Benzyl N6-(t-Boc)-L-lysinate is a derivative of the amino acid L-lysine, where the epsilon-amino group (N6) is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester. This dual protection strategy makes it a valuable building block in the controlled, stepwise synthesis of peptides and other complex molecules.^[3]

Quantitative Data Summary

The key physicochemical properties of **Benzyl N6-(t-Boc)-L-lysinate** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Weight	372.89 g/mol	[4] [5] [6]
Molecular Formula	C ₁₈ H ₂₉ ClN ₂ O ₄	[4] [6]
CAS Number	133170-57-7	[2] [4]
Appearance	White to off-white solid	[6]
Purity	≥97%	[4] [6]
IUPAC Name	benzyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride	[4]
Storage	Store at room temperature, keep dry and cool.	[4] [6]

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and application of Boc-protected lysine derivatives. These protocols are based on established chemical principles in peptide synthesis.

Protocol 1: Synthesis of a Nε-Boc-Protected L-Lysine Derivative

This protocol outlines the fundamental steps for the selective protection of the Nε-amino group of lysine, a key step in producing compounds like **Benzyl N6-(t-Boc)-L-lysinate**. The method leverages the differential reactivity of the two amino groups on the lysine backbone.[\[7\]](#)

Materials:

- L-lysine hydrochloride
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃)

- Dioxane
- Deionized water
- Ethyl acetate
- Magnesium sulfate (MgSO_4)
- Dilute hydrochloric acid

Methodology:

- **Dissolution:** Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[8]
- **Boc Protection:** Slowly add a solution of $(\text{Boc})_2\text{O}$ in dioxane to the cooled lysine solution with continuous stirring. The differential ionization constants of the N2 and N6 amino groups allow for selective reaction.[7][8]
- **Reaction:** Allow the mixture to warm to room temperature and stir for approximately 24 hours.[8]
- **Work-up:** Wash the reaction mixture with diethyl ether. Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid to protonate the desired product.[8]
- **Extraction:** Extract the product from the acidified aqueous phase using ethyl acetate.[8]
- **Drying and Isolation:** Dry the combined organic phases over magnesium sulfate, filter, and concentrate under vacuum to yield the Nε-Boc-L-lysine product as a solid.[8]

Note: Subsequent esterification of the carboxylic acid with benzyl alcohol would be required to complete the synthesis of the title compound.

Protocol 2: Application in Solid-Phase Peptide Synthesis (SPPS)

Benzyl N6-(t-Boc)-L-lysinate is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for one cycle of peptide chain

elongation using a Boc-protected amino acid.

Materials:

- Amino-functionalized resin (e.g., Merrifield resin)
- **Benzyl N6-(t-Boc)-L-lysinate**
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HOBt, DIC)
- Dimethylformamide (DMF)

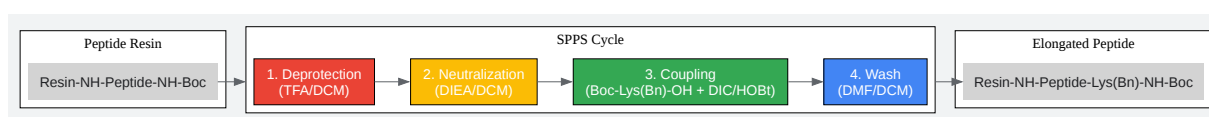
Methodology:

- Resin Preparation: Swell the resin in DCM within a reaction vessel for 20-30 minutes. Drain the solvent and wash the resin multiple times with DCM.[9]
- Boc Deprotection: Remove the Boc protecting group from the terminal amino acid on the resin by treating it with a solution of 50% TFA in DCM for approximately 20-30 minutes. This exposes a free amine for the next coupling step.[9]
- Washing and Neutralization: Wash the resin thoroughly with DCM to remove residual TFA. Neutralize the protonated amine by washing with a solution of 10% DIEA in DCM. Follow with several DCM washes.[9]
- Amino Acid Coupling:
 - In a separate vial, pre-activate **Benzyl N6-(t-Boc)-L-lysinate** (3 equivalents) with coupling reagents like HOBt (3 equivalents) and DIC (3 equivalents) in DMF for 5-10 minutes.[9]
 - Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion.

- Final Wash: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts, yielding the elongated peptide chain ready for the next cycle.

Workflow Visualization

The application of **Benzyl N6-(t-Boc)-L-lysinate** in peptide synthesis follows a logical, cyclical workflow. The following diagram illustrates the core steps of a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).



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